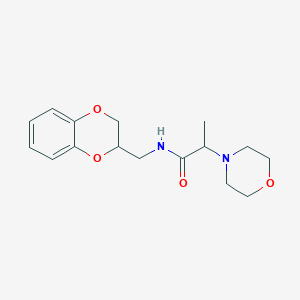![molecular formula C20H19N3O2 B6131172 N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide](/img/structure/B6131172.png)
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide is a complex organic compound that features a pyridine ring substituted with a 2-methylphenoxy group and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyridine compounds.
科学的研究の応用
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
特性
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-15-6-2-3-9-18(15)25-20-17(8-5-11-22-20)14-23-19(24)12-16-7-4-10-21-13-16/h2-11,13H,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRRROBSKDLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)
![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)


![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)
![4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione](/img/structure/B6131141.png)
![7-(2-furylmethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6131146.png)
![Methyl 4-[4,6-dioxo-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzoate](/img/structure/B6131150.png)
![ethyl {5-bromo-3-[(2-methyl-3-furoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6131160.png)
![1-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6131162.png)
![4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6131164.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B6131168.png)
